molecular formula C25H18ClN3 B15030503 3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15030503
M. Wt: 395.9 g/mol
InChI Key: DTNPQMKFRRWXSO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at the 3-position, a methyl group at the 2-position, and two phenyl groups at the 5 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-(4-chlorophenyl)-1-phenylpyrazole with 2,4-diphenyl-1,3-diketone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can produce various substituted pyrazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit enzymes such as cyclin-dependent kinases (CDKs) or receptor tyrosine kinases (RTKs), leading to cell cycle arrest and apoptosis. The compound’s ability to bind to these targets is facilitated by its unique structural features, which allow for specific interactions with the active sites of the enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, enhances its potential as a pharmacologically active compound by facilitating interactions with specific molecular targets .

Properties

Molecular Formula

C25H18ClN3

Molecular Weight

395.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H18ClN3/c1-17-24(20-12-14-21(26)15-13-20)25-27-22(18-8-4-2-5-9-18)16-23(29(25)28-17)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

DTNPQMKFRRWXSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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